6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a fused ring system containing both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against ovarian and colon cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for the constitutive androstane receptor (CAR), leading to the activation of various metabolic pathways . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazothiazole derivative used as an anthelmintic and immunomodulator.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole stands out due to its unique fused ring system, which imparts distinct biological activities. Its ability to act as a CAR agonist and its potent anticancer properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9ClN2S |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-6,10H,7H2 |
InChI Key |
BBAWZTGONVKDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.